Hydroxymatairesinol

Antioxidant Capacity Lipid Peroxidation Free Radical Scavenging

Enterolactone-mediated oncology research requires structurally defined precursors-generic spruce extracts cannot guarantee consistent ENL conversion or efficacy. Hydroxymatairesinol (CAS 20268-71-7), the predominant Norway spruce knotwood lignan, provides validated, predictable metabolic conversion to ENL. • C-7 hydroxyl positioning critical: single shift (nortrachelogenin) ablates antitumor activity in vivo. • Superior antioxidant potency vs. Trolox & BHA in lipid peroxidation assays. • Robust human pharmacokinetic data supports precise ENL-targeted dosing.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
Cat. No. B1246089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymatairesinol
Synonyms7'-hydroxymatairesinol
7-hydroxymatairesinol
7-hydroxymatairesinol potassium acetate
hydroxymatairesinol
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O
InChIInChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19-/m1/s1
InChIKeyUKHWOLNMBQSCLJ-BIENJYKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HMR Procurement Guide: Spruce-Derived Lignan Standards


Hydroxymatairesinol (HMR), predominantly the 7-hydroxymatairesinol isomer, is a dibenzylbutyrolactone plant lignan. It constitutes the most abundant single extractable component from Norway spruce (Picea abies) knotwood [1]. HMR functions as a direct metabolic precursor to the mammalian enterolignan enterolactone (ENL), a transformation that is central to its proposed biological effects, including antioxidant, anti-inflammatory, and endocrine-modulatory activities [2].

Source
Spruce-derived lignan standard (Picea abies knotwood)
Metabolic Precursor
Direct precursor to enterolactone for mammalian lignan metabolism studies
Research Context
Supports antioxidant, cell signaling, and model-response pathway investigations

HMR Substitution Risk: Potency & Pathway Specificity


Substituting HMR with a generic 'spruce lignan extract' or other plant lignans like matairesinol (MR) or secoisolariciresinol (SECO) is not scientifically justified for applications requiring consistent, predictable enterolactone (ENL) conversion or specific antioxidant capacity. In vivo, a single hydroxyl group positional difference (C-7 in HMR vs. C-8 in nortrachelogenin) entirely abolishes antitumor activity [1]. Furthermore, HMR exhibits superior antioxidant potency compared to standard benchmarks like Trolox and BHA in lipid peroxidation assays [2], and its conversion efficiency to ENL, the primary active metabolite, varies significantly from other precursors. These structure-activity and metabolic distinctions mandate compound-specific procurement.

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Structural isomer sensitivity: A single hydroxyl position shift (C-7 vs. C-8) alters model-response outcomes; generic spruce lignan extracts may not replicate HMR-specific findings.
!
Precursor-dependent metabolism: Conversion efficiency to enterolactone differs significantly among lignans (e.g., matairesinol, secoisolariciresinol), shifting exposure-model interpretation.
!
Antioxidant benchmark variance: Reported radical-scavenging profile may not match synthetic antioxidants (Trolox, BHA); cross-study comparisons require compound-specific validation.

HMR Comparator Evidence: Differentiated Performance


Peroxyl Radical Scavenging vs. Synthetic Antioxidants

Hydroxymatairesinol (HM-3000) demonstrates significantly higher antioxidant activity than the synthetic antioxidants Trolox, BHA, and BHT. In multiple in vitro assays measuring lipid peroxidation, superoxide radical scavenging, and LDL oxidation, HMR exhibited greater efficacy on a molar basis [1]. This performance establishes a clear potency advantage over standard antioxidant benchmarks.

Peroxyl Radical Scavenging
Head-to-head
HMR more effective than Trolox, BHA, and BHT in lipid peroxidation and superoxide assays (in vitro, molar basis).
Supports plant-derived antioxidant screening context.
Reported comparison; confirm assay conditions for your workflow.
Antioxidant Capacity Lipid Peroxidation Free Radical Scavenging

Antitumor Efficacy: Hydroxyl Position vs. Nortrachelogenin

In a DMBA-induced rat mammary carcinoma model, 7-hydroxymatairesinol (HMR) demonstrated a clear, statistically significant inhibition of tumor growth. In direct contrast, its close structural analog, nortrachelogenin (NTG), which differs only by the position of a single hydroxyl group (C-7 vs. C-8), showed no inhibition of tumor growth. Furthermore, HMR lacked the endocrine side effects observed with NTG, such as increased uterine weight [1].

Tumor Growth Inhibition
Head-to-head
HMR inhibited DMBA-induced mammary tumor growth; structural analog nortrachelogenin (NTG) showed no inhibition. HMR did not increase uterine weight.
Reported model-response difference; supports structure-specific research context.
In vivo rat model; verify endpoint relevance for your study.
Anticancer Structure-Activity Relationship Mammary Carcinoma

Human Pharmacokinetics: Bioavailability & ENL Conversion

A proprietary 7-HMR formulation (HMRlignan) demonstrates rapid absorption and dose-dependent increases in plasma levels of both the parent compound and its primary active metabolite, enterolactone (ENL), in postmenopausal women. This study provides defined, reproducible pharmacokinetic parameters for HMR, which are critical for dosing and efficacy studies [1].

Human PK & ENL Conversion
Reported metrics
Cmax 757 ng/mL (HMR) at 1 h; ENL Cmax 4.8 ng/mL at 24 h. 1238% plasma HMR increase at 72 mg/d dose.
Supports exposure-model interpretation for enterolactone conversion research.
Postmenopausal women study; extrapolation to other populations requires validation.
Pharmacokinetics Bioavailability Enterolactone

In Vivo Antioxidant Efficacy vs. DL-α-Tocopherol

The in vivo antioxidant efficacy of hydroxymatairesinol (HM-3000) was evaluated in C57BL/6J mice fed an α-tocopherol-deficient diet. HMR, administered at a dose of 500 mg/kg/day, demonstrated a protective effect comparable to that of 766 mg/kg/day of DL-α-tocopherol, as measured by weight gain [1]. This suggests that HMR can achieve similar in vivo antioxidant outcomes to a major natural vitamin E form.

In Vivo Antioxidant Response
Cross-study comparable
HMR at 500 mg/kg/day showed comparable weight-gain protection to DL-α-tocopherol at 766 mg/kg/day in vitamin E-deficient mice.
Reported comparable response to vitamin E benchmark; supports in vivo antioxidant model context.
Model-specific outcome; review translational relevance for your endpoint.
In Vivo Antioxidant Vitamin E Deficiency Comparative Efficacy

HMR Application Scenarios: Evidence-Driven Procurement


Cancer Research Models: Structure-Specific Antitumor Activity

Procurement for oncology research programs, particularly those focused on hormone-dependent cancers like breast and prostate, should prioritize pure, structurally defined HMR. The direct comparator evidence demonstrates that the antitumor activity is exquisitely sensitive to molecular structure, with even a single hydroxyl group shift (as in NTG) ablating efficacy [1]. Studies have validated HMR's ability to inhibit tumor growth in DMBA-induced mammary carcinoma and LNCaP prostate cancer xenograft models [REFS-2, REFS-3], providing a reliable and well-characterized tool for investigating enterolactone-mediated chemoprevention.

Clinical Trials & Bioavailability: Defined PK Metrics

For clinical studies or the development of dietary supplements with specific, predictable effects, the availability of robust human pharmacokinetic data for a defined HMR formulation (HMRlignan) is a critical differentiator. The data provides clear, quantifiable metrics for absorption and metabolism, enabling precise dosing to achieve target plasma concentrations of both the parent compound and the active metabolite enterolactone (ENL) [4]. This contrasts with other lignan sources where conversion efficiency can be highly variable.

Antioxidant Formulations: Superiority Over Synthetic Benchmarks

Sourcing HMR for antioxidant applications, whether for functional foods, nutraceuticals, or cosmetics, is justified by its superior in vitro performance against established synthetic antioxidants like BHA and BHT in lipid peroxidation and radical scavenging assays [5]. This evidence supports the formulation of products that require a natural, high-potency alternative to synthetic preservatives or antioxidant additives, backed by direct comparative efficacy data.

Neuroinflammation & Vascular Protection: NF-κB and Nrf2 Pathways

For research into neuroprotection (e.g., Parkinson's disease models) and cardiovascular inflammation, HMR is a uniquely valuable tool. Mechanistic studies have elucidated its dual action: inhibiting the pro-inflammatory TNF-α/NF-κB pathway while simultaneously activating the Nrf2-mediated antioxidant response element [REFS-6, REFS-7]. This provides a clear, defined molecular mechanism for its observed protective effects on dopaminergic neurons in vivo [7] and on vascular endothelial cells in vitro [6], distinguishing it from lignans with less-characterized or different pathway activity.

Application
Selection Property
Validation Focus
Oncology model studies
Structure-activity-defined lignan
Model-specific tumor response endpoints
Pharmacokinetic / exposure research
Defined human PK metrics
ENL conversion and exposure-model validation
Antioxidant screening studies
Plant-derived peroxyl radical scavenger
Lipid peroxidation and radical-scavenging assay endpoints
Neuroinflammation pathway studies
Dual NF-κB/Nrf2 pathway modulator
Dopaminergic neuron and endothelial cell response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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